molecular formula C10H11ClN2O2 B3024714 2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide CAS No. 99070-51-6

2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide

Cat. No.: B3024714
CAS No.: 99070-51-6
M. Wt: 226.66 g/mol
InChI Key: KGYZFBRNTLBLLA-UHFFFAOYSA-N
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Description

2-Chloro-N-[(methylamino)carbonyl]-2-phenylacetamide is a substituted acetamide derivative characterized by a chloro group at the α-carbon, a phenyl group at the same position, and a urea-like [(methylamino)carbonyl] substituent on the nitrogen atom.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(methylcarbamoyl)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-12-10(15)13-9(14)8(11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYZFBRNTLBLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC(=O)C(C1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407221
Record name 2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99070-51-6
Record name 2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide typically involves the reaction of 2-chloro-2-phenylacetyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction proceeds as follows:

C6H5CHClCOCl+CH3NH2C6H5CHClCONHCH3+HCl\text{C}_6\text{H}_5\text{CHClCOCl} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CHClCONHCH}_3 + \text{HCl} C6​H5​CHClCOCl+CH3​NH2​→C6​H5​CHClCONHCH3​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solution.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Nucleophilic substitution: Substituted amides, thiolamides, or alkoxyamides.

    Hydrolysis: 2-chloro-2-phenylacetic acid and methylamine.

    Oxidation: Phenolic derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various medical conditions:

  • Antimicrobial Activity : Research indicates that 2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide exhibits significant antimicrobial properties. It has been shown to inhibit the activity of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. This mechanism suggests its potential as a broad-spectrum antibacterial agent .
  • Anticancer Properties : Several studies have explored the anticancer potential of this compound. It has demonstrated the ability to induce apoptosis in cancer cells by inhibiting histone deacetylases (HDACs), which are involved in the regulation of gene expression related to cell growth and survival. For instance, it has shown efficacy against leukemia and breast cancer cell lines, suggesting possible applications in cancer therapy .

Synthetic Applications

The compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : Due to its unique structure, this compound can be utilized in the synthesis of more complex compounds within medicinal chemistry and materials science .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various derivatives of phenylacetamide, including this compound. The results indicated a minimum inhibitory concentration (MIC) against several bacterial strains, highlighting its potential as an effective antimicrobial agent. The study emphasized the importance of structural modifications to enhance activity .

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound effectively inhibited the growth of cancer cell lines such as K562 (chronic myeloid leukemia) and MDA-MB-231 (breast cancer). The compound was found to induce cell cycle arrest and apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Summary of Biological Activities

ActivityMechanismTarget Pathways
AntimicrobialInhibition of DNA gyrase and topoisomerase IVBacterial DNA replication
AnticancerHDAC inhibition leading to apoptosisCell cycle regulation, apoptosis
AntiviralPotential activity against viral replicationViral life cycle

Mechanism of Action

The mechanism of action of 2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural variations among 2-chloro-2-phenylacetamide derivatives include modifications to the N-substituent and aromatic ring substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
2-Chloro-N-[(methylamino)carbonyl]-2-phenylacetamide N-[(methylamino)carbonyl] ~250.7 (calculated) Urea-like substituent; potential for hydrogen bonding
2-Chloro-N-phenylacetamide N-phenyl 183.6 Simple phenyl substituent; crystalline with antiparallel N–H/C=O bonds
2-Chloro-N-(4-fluorophenyl)acetamide N-(4-fluorophenyl) 201.6 Electron-withdrawing fluorine enhances stability
2-Chloro-N-(4-methylphenyl)-2-phenylacetamide N-(4-methylphenyl), α-phenyl 260.0 Bulky substituents; used in synthetic intermediates
2-Chloro-N-(coumarin-7-yl)-2-phenylacetamide N-(4-methyl-2-oxo-2H-chromen-7-yl) 339.8 Hybrid structure with anti-inflammatory activity
Alachlor (herbicide) N-(2,6-diethylphenyl)-N-(methoxymethyl) 269.8 Agricultural use; inhibits plant cell division

Key Observations :

  • N-Substituent Effects: The [(methylamino)carbonyl] group in the target compound distinguishes it from simpler N-aryl or N-alkyl derivatives. This moiety may enhance solubility in polar solvents and improve bioavailability compared to alachlor (lipophilic herbicide) .
  • Chloro and Phenyl Groups : The α-chloro and phenyl groups are conserved across analogues, contributing to electrophilic reactivity and steric bulk.
  • Crystallinity : Derivatives like 2-chloro-N-phenylacetamide exhibit antiparallel hydrogen-bonding networks in the solid state, which stabilize crystal packing .
Anti-Inflammatory Activity
  • Coumarin Hybrid () : The compound (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide demonstrated superior in vitro anti-inflammatory activity compared to ibuprofen, attributed to the coumarin moiety’s ability to scavenge free radicals .
Antimicrobial Potential
  • Tuberculosis Leads () : 2-Chloro-N-(2,6-diethylphenyl)acetamide derivatives are under investigation as mycolic acid synthesis inhibitors, with MIC values as low as 0.43 µM .

Biological Activity

2-Chloro-N-[(methylamino)carbonyl]-2-phenylacetamide, with the CAS number 99070-51-6, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12ClN3O2
  • Molecular Weight : 239.67 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • P2Y12 Receptor : This compound acts as a specific, reversible antagonist of the P2Y12 receptor, which plays a crucial role in platelet aggregation and the coagulation cascade. By inhibiting this receptor, the compound effectively reduces platelet activation and aggregation.

Pharmacological Activities

Research has indicated several pharmacological activities associated with this compound:

  • Antiplatelet Activity : The inhibition of the P2Y12 receptor results in decreased platelet aggregation, which is beneficial in preventing thrombotic events.
  • Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial activity against various pathogens, although specific data on this compound is limited .
  • Potential Anticancer Activity : Some derivatives of phenylacetamides have shown promise in cancer research, potentially due to their ability to interfere with cell proliferation pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiplateletInhibition of P2Y12 receptor
AntimicrobialPotential activity against bacteria and fungi
AnticancerPossible effects on cancer cell proliferation

Case Study: Antiplatelet Effects

In a study examining the effects of various P2Y12 antagonists, it was found that compounds similar to this compound significantly reduced platelet aggregation in vitro. The study utilized human platelet-rich plasma to assess the degree of inhibition compared to standard antiplatelet medications.

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of phenylacetamide derivatives. Compounds with structural similarities demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. While specific data on this compound was not detailed, the results indicated a promising avenue for further research into its potential antimicrobial capabilities .

Q & A

Q. What are the recommended synthetic methodologies for 2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide?

  • Methodological Answer : The compound can be synthesized via C-amidoalkylation of aromatic rings using chloroacetamide precursors. Key steps include:
  • Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaOH) to introduce the methylamino carbonyl group .
  • Condensation reactions with cyanoacetic acid or derivatives in the presence of coupling agents (e.g., DCC or EDCI) .
  • Recrystallization from ethanol or methanol to purify the final product, as demonstrated for structurally related chloroacetamides .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : Characterization typically involves:
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ ~7.3–7.5 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) .
  • IR spectroscopy : Peaks at ~1650–1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • X-ray crystallography : For definitive solid-state structure determination. SHELX software is commonly used for refinement, with hydrogen bonds (N–H⋯O) stabilizing crystal packing .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities .

Advanced Research Questions

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for amide bond cleavage or nucleophilic substitution .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes), leveraging crystallographic data (e.g., dihedral angles between amide and phenyl groups) .

Q. What environmental persistence or toxicity concerns exist for chloroacetamide derivatives?

  • Methodological Answer :
  • Degradation studies : Monitor hydrolysis rates under varying pH (e.g., accelerated degradation in alkaline conditions) and UV exposure .
  • Ecotoxicology assays : Use Daphnia magna or algae models to assess acute toxicity (LC₅₀/EC₅₀ values). Chloroacetamides often exhibit moderate toxicity (LC₅₀ ~10–100 mg/L) .

Q. How should researchers resolve discrepancies in spectroscopic or crystallographic data?

  • Methodological Answer :
  • Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., 2-chloro-N-phenylacetamide ).
  • High-resolution techniques : Use synchrotron X-ray sources to resolve ambiguous electron density maps in crystallography .
  • Dynamic NMR : Probe conformational flexibility in solution if solid-state and solution data conflict .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide
Reactant of Route 2
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2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide

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